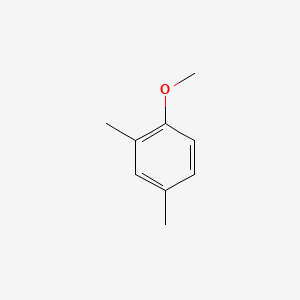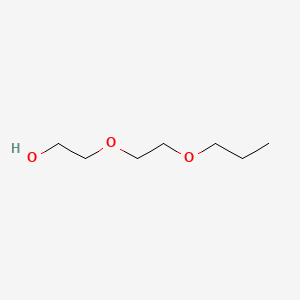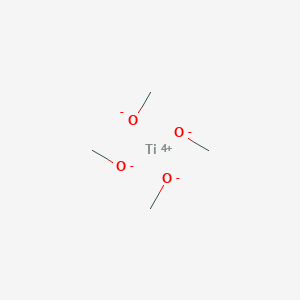
四甲氧基钛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Titanium tetra(methanolate), also known as titanium(IV) methoxide, is an organometallic compound with the chemical formula Ti(OCH₃)₄. It is a colorless liquid that is highly reactive and used as a precursor in the synthesis of various titanium-containing compounds. This compound is of significant interest in both academic and industrial settings due to its versatility and reactivity.
科学研究应用
Titanium tetra(methanolate) has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of titanium dioxide nanoparticles, which are important in photocatalysis and pigment production.
Biology: Investigated for its potential use in the development of biocompatible materials and drug delivery systems.
Medicine: Explored for its anti-tumor properties, particularly in the formulation of titanium-based anticancer agents.
Industry: Utilized in the production of high-performance coatings, ceramics, and as a catalyst in various chemical reactions.
作用机制
Target of Action
Titanium tetra(methanolate), also known as methanolate;titanium(4+), is primarily used in the preparation of polyoxotitanates . It is also used in the synthesis of titanium dioxide nanoparticles, which have gained importance in various fields, particularly nanomedicine .
Mode of Action
The interaction of Titanium tetra(methanolate) with its targets involves the formation of bonds with the surface of titanium dioxide (TiO2). This process is facilitated by the presence of methanol groups in the compound, which can form strong chemical bonds with the relatively inert surface of TiO2 .
Biochemical Pathways
Titanium tetra(methanolate) influences several biochemical pathways. For instance, it plays a role in the formation of titanium dioxide aerogels through a sol-gel process associated with drying at supercritical conditions of ethanol . It also affects the enzyme action, electron transport chain, ATP synthase activity, mitochondrial enzyme oxidation, cellular signaling pathways, and cell surface receptor blockage .
Pharmacokinetics
It is known that the compound is slightly soluble in organic solvents , which may impact its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The molecular and cellular effects of Titanium tetra(methanolate)'s action are diverse. It is used in the preparation of polyoxotitanates and the synthesis of titanium dioxide nanoparticles . These nanoparticles have been shown to have significant biomedical applications, including their use as metal oxide nanoparticles due to their potential in various fields, particularly nanomedicine .
Action Environment
The action, efficacy, and stability of Titanium tetra(methanolate) can be influenced by environmental factors. For instance, the compound’s reaction with moisture and water can lead to the formation of additional methanol . This could potentially affect the compound’s stability and efficacy. Furthermore, the compound is sensitive to moisture , which could impact its storage and handling conditions.
生化分析
Biochemical Properties
The exact role of Titanium tetra(methanolate) in biochemical reactions is not well-documented. It is known that titanium compounds can interact with various biomolecules. For instance, titanium dioxide has been shown to interact with proteins and enzymes, affecting their structure and function
Cellular Effects
Some titanium compounds have been shown to influence cell function, including cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of Titanium tetra(methanolate) is not well-established. Some titanium compounds are known to bind to biomolecules and influence enzyme activity
准备方法
Synthetic Routes and Reaction Conditions: Titanium tetra(methanolate) can be synthesized through the reaction of titanium tetrachloride with methanol. The reaction is typically carried out under an inert atmosphere to prevent hydrolysis and oxidation. The general reaction is as follows: [ \text{TiCl}_4 + 4 \text{CH}_3\text{OH} \rightarrow \text{Ti(OCH}_3\text{)}_4 + 4 \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of titanium tetra(methanolate) involves the careful control of reaction conditions to ensure high purity and yield. The process often includes the use of excess methanol to drive the reaction to completion and the removal of by-products such as hydrogen chloride gas through distillation or other separation techniques.
化学反应分析
Types of Reactions: Titanium tetra(methanolate) undergoes various types of chemical reactions, including:
Hydrolysis: Reacts with water to form titanium dioxide and methanol. [ \text{Ti(OCH}_3\text{)}_4 + 2 \text{H}_2\text{O} \rightarrow \text{TiO}_2 + 4 \text{CH}_3\text{OH} ]
Alcoholysis: Reacts with other alcohols to form mixed alkoxides. [ \text{Ti(OCH}_3\text{)}_4 + 4 \text{ROH} \rightarrow \text{Ti(OR)}_4 + 4 \text{CH}_3\text{OH} ]
Condensation: Can undergo condensation reactions to form oligomeric or polymeric titanium alkoxides.
Common Reagents and Conditions: Common reagents used in reactions with titanium tetra(methanolate) include water, alcohols, and other nucleophiles. Reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions with moisture or oxygen.
Major Products: The major products formed from reactions involving titanium tetra(methanolate) include titanium dioxide, mixed titanium alkoxides, and various titanium-containing polymers.
相似化合物的比较
Titanium tetra(isopropanolate): Similar in structure but uses isopropanol instead of methanol.
Titanium tetra(ethanolate): Uses ethanol as the alcohol component.
Titanium tetrachloride: A precursor to titanium tetra(methanolate) and other titanium alkoxides.
Uniqueness: Titanium tetra(methanolate) is unique due to its high reactivity and versatility in forming a wide range of titanium-containing compounds. Its ability to undergo various chemical reactions makes it a valuable compound in both research and industrial applications.
属性
CAS 编号 |
992-92-7 |
|---|---|
分子式 |
CH4OTi |
分子量 |
79.909 g/mol |
IUPAC 名称 |
methanol;titanium |
InChI |
InChI=1S/CH4O.Ti/c1-2;/h2H,1H3; |
InChI 键 |
YQXQWFASZYSARF-UHFFFAOYSA-N |
SMILES |
C[O-].C[O-].C[O-].C[O-].[Ti+4] |
规范 SMILES |
CO.[Ti] |
| 992-92-7 | |
Pictograms |
Flammable; Corrosive; Irritant |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


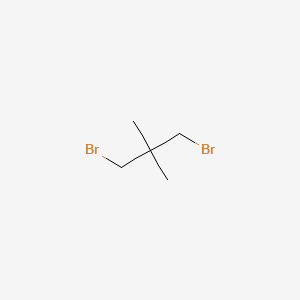
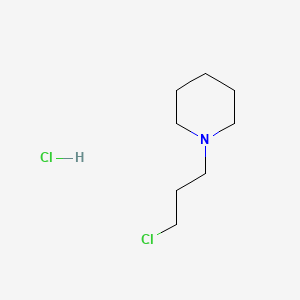
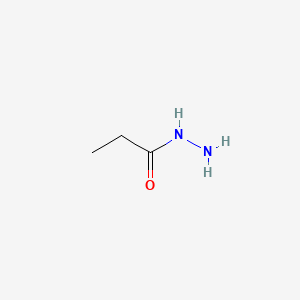
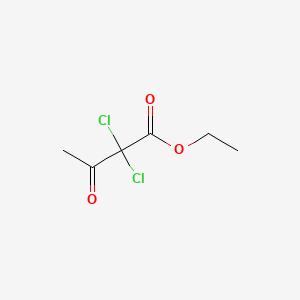
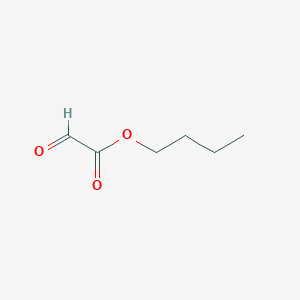
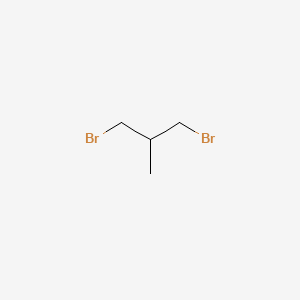


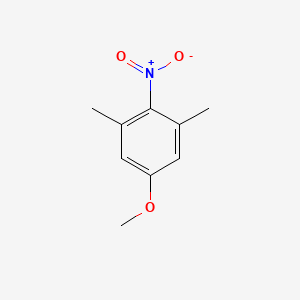
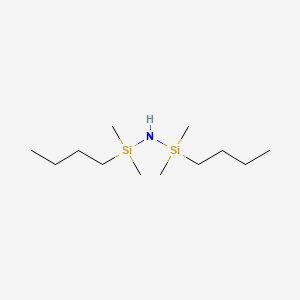
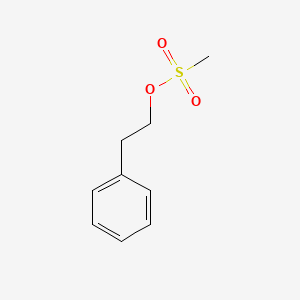
![2-Naphthalenecarboxamide, 3-hydroxy-4-[(2-methyl-4-nitrophenyl)azo]-N-(2-methylphenyl)-](/img/structure/B1585111.png)
